molecular formula C9H13N3O3S B6768347 2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine

Cat. No.: B6768347
M. Wt: 243.29 g/mol
InChI Key: VILGRLQHZFUDKW-UHFFFAOYSA-N
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Description

2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine is a complex organic compound featuring a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine typically involves multiple steps. One common approach starts with the preparation of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions . The sulfonylation of the imidazole ring is then carried out using sulfonyl chlorides in the presence of a base such as triethylamine . Finally, the oxazolidine ring is formed through a cyclization reaction involving an appropriate diol and a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Mechanism of Action

Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c13-16(14,12-5-2-6-15-12)9-7-10-8-3-1-4-11(8)9/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILGRLQHZFUDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)S(=O)(=O)N3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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